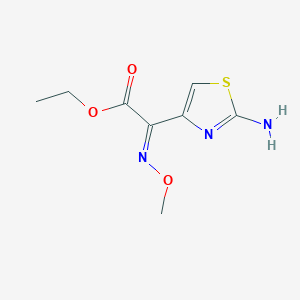

Ethyl (2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)ethanoate

Description

Propriétés

IUPAC Name |

ethyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O3S/c1-3-14-7(12)6(11-13-2)5-4-15-8(9)10-5/h4H,3H2,1-2H3,(H2,9,10)/b11-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POBMBNPEUPDXRS-WDZFZDKYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NOC)C1=CSC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=N\OC)/C1=CSC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101214037 | |

| Record name | Ethyl (αZ)-2-amino-α-(methoxyimino)-4-thiazoleacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101214037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64485-88-7, 60846-15-3 | |

| Record name | Ethyl (αZ)-2-amino-α-(methoxyimino)-4-thiazoleacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64485-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-amino-alpha-(methoxyimino)thiazol-4-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060846153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ceftiofur oxime ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064485887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl (αZ)-2-amino-α-(methoxyimino)-4-thiazoleacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101214037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl (Z)-2-amino-α-(methoxyimino)thiazol-4-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.993 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl 2-amino-α-(methoxyimino)thiazol-4-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.772 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEFTIOFUR OXIME ETHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6YVB0U48YE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Sequential Four-Step Synthesis from Ethyl Acetoacetate

The most widely documented industrial method involves a four-step sequence starting from ethyl acetoacetate, as detailed in CN106632137A . This approach avoids intermediate isolation, enabling continuous processing in a single reactor:

-

Oximation Reaction :

Ethyl acetoacetate reacts with methyl nitrite at -5 to 5°C in ethanol to form the oxime intermediate. The choice of methyl nitrite over other nitrites (e.g., ethyl or isopropyl) minimizes side reactions, achieving a 98% conversion rate within 3 hours. -

Methylation Reaction :

The oxime undergoes methylation with dimethyl sulfate in the presence of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. Potassium carbonate neutralizes liberated sulfuric acid, maintaining a pH of 8–15°C to prevent ester hydrolysis. This step yields the methoxyimino derivative with 95% purity after centrifugation. -

Bromination Reaction :

Bromine and chlorine gas are introduced simultaneously at 20–50°C , with controlled addition rates (1.5–3 kg/hr for bromine; 1–3 kg/hr for chlorine). This dual halogenation strategy ensures selective α-bromination, reducing dihalogenation byproducts. The reaction terminates when residual methoxyimino substrate falls below 5% . -

Cyclization Reaction :

Thiourea reacts with the brominated intermediate in a diluted isopropanol-water mixture at 20–30°C , facilitated by sodium acetate. The thiazole ring forms via nucleophilic substitution, with the final product isolated by filtration in 63% overall yield and 99.47% purity .

Alternative Pathways and Comparative Analysis

While the four-step method dominates industrial production, alternative routes have been explored:

Thiazole Ring Preformation

Early approaches preformed the thiazole ring before introducing the methoxyimino group. For example, α-bromoketones were cyclized with thiourea under basic conditions, followed by oximation. However, this method requires intermediate purification, lowering the overall yield to 45–50% and introducing stability issues due to the reactive α-bromoketone.

Enzymatic Resolution

Recent studies propose enzymatic resolution of racemic intermediates to enhance stereochemical purity. Lipase-catalyzed hydrolysis of the ester group selectively retains the (2Z)-configuration, but scalability remains limited by enzyme cost and reaction rates.

Industrial Production Optimization

Solvent and Catalyst Selection

The patent CN106632137A emphasizes solvent consistency across all steps (e.g., ethanol or isopropanol), eliminating extraction and solvent-switching delays. TBAB as a phase-transfer catalyst accelerates methylation by 40% compared to benzyltriethylammonium chloride, while sodium acetate in cyclization suppresses thiourea decomposition.

Temperature and pH Control

Critical parameters include:

-

Oximation : Sub-zero temperatures prevent nitrite decomposition.

-

Methylation : pH 4.5–5.0 post-reaction minimizes ester hydrolysis.

-

Bromination : Exothermicity is managed by gradual halogen addition, maintaining 20–50°C .

Reaction Conditions and Yield Correlation

The table below summarizes optimized conditions and their impact on yield:

| Step | Temperature (°C) | Key Reagents | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Oximation | -5–5 | Methyl nitrite, ethanol | 98 | 95 |

| Methylation | 8–15 | Dimethyl sulfate, TBAB | 95 | 97 |

| Bromination | 20–50 | Bromine, chlorine | 90 | 96 |

| Cyclization | 20–30 | Thiourea, sodium acetate | 85 | 99.47 |

Data sourced from CN106632137A.

Quality Control and Impurity Profiling

Analytical Techniques

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl (2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)ethanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted thiazole derivatives.

Applications De Recherche Scientifique

Ethyl (2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)ethanoate has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Mécanisme D'action

The mechanism of action of Ethyl (2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)ethanoate involves its interaction with specific molecular targets. The thiazole ring and methoxyimino group can interact with enzymes and receptors, leading to modulation of their activity. The compound may inhibit or activate certain pathways, depending on its binding affinity and the nature of the target. Detailed studies on its mechanism of action are essential to understand its full potential and applications .

Comparaison Avec Des Composés Similaires

Ethyl 2-Amino-α-(E-methoxyimino)-4-thiazoleacetate

Key Differences :

- Substituent Configuration: The title compound has a (2Z)-configured methoxyimino group, whereas Laurent et al. (1981) reported an (E)-isomer with an ethoxy group at the carbonyl position .

- Crystallography : The ethoxy analog crystallizes in a different space group (Pbca) with larger unit cell dimensions (a = 12.240 Å, b = 5.7500 Å, c = 19.887 Å), reflecting distinct packing interactions due to the ethoxy group’s steric bulk .

- Reactivity : The (Z)-configuration in the title compound enhances its stability as an acylating agent in cephalosporin synthesis compared to the (E)-isomer, which may exhibit reduced steric accessibility .

Methyl 2-(2-Amino-1,3-thiazol-4-yl)-2-[(Z)-methoxycarbonylmethoxyimino]ethanoate

Key Differences :

- Functional Groups: This derivative includes a methoxycarbonylmethoxyimino group instead of methoxyimino, increasing hydrophilicity and hydrogen-bonding capacity.

- Crystal Structure : The additional methoxycarbonyl group induces a dihedral angle of 44.20° between ester moieties, contrasting with the planar thiazole ring in the title compound. N–H···O interactions form R₂²(8) and R₂²(22) motifs, creating a 2D polymeric network .

- Applications : The extended conjugation improves metal-coordination properties, making it a ligand in nickel complexes (e.g., [Ni(S-thiazole)₂]), where Ni–N bond lengths (2.042 Å) are critical for catalytic activity .

Ethyl 2-(2-Amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetate

Key Differences :

- Substituent Chemistry: Replacing methoxyimino with hydroxyimino introduces a hydroxyl group, altering acidity (pKa ~8.5) and hydrogen-bonding patterns.

- Biological Relevance: The hydroxyimino derivative exhibits reduced stability under acidic conditions but shows enhanced antibacterial activity in preliminary assays due to improved membrane permeability .

Data Tables

Table 1: Structural and Crystallographic Comparison

Activité Biologique

Ethyl (2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)ethanoate, identified by its CAS number 64485-88-7, is a compound of significant interest in pharmacology and medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its diverse biological activities. The molecular formula is , with a molecular weight of 229.26 g/mol. The presence of the methoxyimino group enhances its reactivity and potential interactions with biological targets.

| Property | Value |

|---|---|

| CAS Number | 64485-88-7 |

| Molecular Formula | C8H11N3O3S |

| Molecular Weight | 229.26 g/mol |

| Chemical Class | Thiazole derivative |

Antimicrobial Properties

Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial activity. This compound has been studied for its effectiveness against various microbial strains. A review highlighted that thiazole derivatives can act against Gram-positive and Gram-negative bacteria as well as fungi.

- Bacterial Activity : Studies have shown that thiazole derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism often involves interference with bacterial cell wall synthesis or function.

- Fungal Activity : this compound has demonstrated antifungal properties against strains like Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MIC) comparable to established antifungal agents like fluconazole .

The mechanism by which this compound exerts its biological effects is linked to its structural features:

- Enzyme Interaction : The thiazole ring and methoxyimino group are believed to interact with specific enzymes or receptors, potentially inhibiting their activity. This interaction can lead to the modulation of metabolic pathways critical for microbial survival.

- Cell Membrane Disruption : The compound may also affect the integrity of microbial cell membranes, leading to increased permeability and eventual cell death.

Case Studies

Several studies have investigated the biological activity of thiazole derivatives, including this compound:

- Antibacterial Activity Study : A study conducted by Pintilie et al. evaluated various thiazole derivatives against multiple bacterial strains. Results indicated that certain derivatives exhibited strong antibacterial activity against Bacillus anthracis and Bacillus cereus, suggesting that structural modifications can enhance efficacy .

- Antifungal Activity Assessment : Another research effort focused on the antifungal properties of thiazole derivatives. Compounds similar to this compound showed promising results against C. albicans, with inhibition rates exceeding 60% compared to control treatments .

Q & A

Q. What synthetic methodologies are optimal for preparing Ethyl (2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)ethanoate, and how can reaction conditions be optimized?

The compound is synthesized via alkolysis of intermediates like mica ester (S-2-benzothiazolyl derivatives) in methanol under controlled pH (~6.5) and temperature. Key steps include:

- Suspending the mica ester precursor in methanol, heating with stirring for 15 minutes, and cooling to obtain crystals .

- Monitoring pH to prevent decomposition of the methoxyimino group and ensure Z-configuration retention.

- Purification via crystallization to achieve high purity (>97%) .

Optimization involves adjusting solvent polarity, reaction time, and stoichiometry to maximize yield and minimize byproducts.

Q. How is the Z-configuration of the methoxyimino group confirmed experimentally?

The Z-configuration is validated using single-crystal X-ray diffraction (SCXRD). Key structural features include:

- Planar geometry of the thiazole ring and methoxyimino group.

- Dihedral angles between the thiazole ring and ester moieties (~87°), consistent with Z-isomer stability .

- Comparison with known E-isomer structures (e.g., Ethyl 2-amino-α-(E-methoxyimino)-4-thiazoleacetate) reveals distinct bond angles and packing patterns .

Q. What spectroscopic techniques are critical for characterizing this compound?

- SCXRD : Resolves molecular geometry, hydrogen bonding, and crystal packing .

- FTIR : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester, N-H stretches at ~3300 cm⁻¹ for the amino group).

- NMR : ¹H and ¹³C NMR identify proton environments (e.g., methoxy protons at δ ~3.8 ppm, thiazole protons at δ ~6.5–7.0 ppm) .

Advanced Research Questions

Q. How do intermolecular interactions influence the crystal packing and stability of this compound?

SCXRD reveals a 3D network stabilized by:

- N–H···N and N–H···O hydrogen bonds forming R₂²(8) and R₂²(22) ring motifs, linking molecules into dimers and sheets .

- C–H···O interactions extending the supramolecular architecture along specific crystallographic axes .

- π–π stacking between thiazole rings (centroid distance: ~3.5 Å), enhancing thermal stability .

These interactions are critical for designing co-crystals or improving solid-state properties for pharmaceutical applications.

Q. What role does this compound play in synthesizing cephalosporin antibiotics?

It serves as a key acylating agent in cephalosporin synthesis. The thiazole ring and methoxyimino group enhance β-lactamase resistance. Methodological steps include:

- Coupling the compound with β-lactam nuclei via nucleophilic substitution.

- Optimizing reaction conditions (e.g., pH 6–7, polar aprotic solvents) to retain stereochemical integrity .

- Monitoring purity using HPLC to ensure compliance with pharmaceutical standards .

Q. How do structural variations (e.g., ethoxy vs. methoxy substituents) impact biological activity?

- Methoxy groups improve metabolic stability compared to ethoxy analogs due to reduced steric bulk and enhanced hydrogen-bonding capacity .

- Substitutions at the thiazole 2-amino position modulate antibacterial potency. For example, chloro or fluoro derivatives increase lipophilicity, enhancing membrane penetration .

- Comparative SCXRD studies show ethoxy analogs exhibit larger dihedral angles (~90° vs. ~87°), affecting molecular recognition by bacterial enzymes .

Q. What computational methods are used to predict the compound’s reactivity in coordination chemistry?

- Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO/LUMO energies) to predict ligand behavior in metal complexes .

- Molecular docking : Simulates interactions with transition metals (e.g., Ni²⁺, Co²⁺) to design catalysts or bioactive complexes. For example, Ni(II) complexes exhibit distorted octahedral geometry with Ni–S bonds (~2.51 Å) and Ni–N bonds (~2.04 Å) .

Q. How can crystallographic data resolve contradictions in reported structural parameters?

Discrepancies in bond lengths or angles (e.g., C–N vs. C=N in the methoxyimino group) are addressed by:

- Re-refining raw diffraction data using software like SHELXL to correct for absorption or thermal motion errors .

- Applying the Hirshfeld surface analysis to quantify intermolecular contacts and validate hydrogen-bonding patterns .

- Cross-validating with spectroscopic data (e.g., IR/Raman) to ensure consistency between experimental and computational models .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.